2-Furancarboxamide,N-2-propenyl-(9CI)
Description
Contextualization of Furan (B31954) Heterocycles in Contemporary Organic Synthesis
Furan is a five-membered aromatic heterocycle containing one oxygen atom, first isolated in 1870 by Heinrich Limpricht. rsc.org Its derivatives, however, have been known for much longer, with 2-furoic acid being described by Carl Wilhelm Scheele in 1780. rsc.org In contemporary organic synthesis, furan and its derivatives are highly valued as versatile building blocks. rsc.orgnih.gov The furan ring's modest aromatic stabilization energy (~16 kcal/mol), significantly less than that of benzene (B151609) (~36 kcal/mol), allows it to undergo reactions that involve dearomatization under relatively mild conditions. nih.gov
This unique reactivity makes furan a valuable synthon. It can function as a diene in Diels-Alder reactions, participate in electrophilic substitution—showing a higher reactivity than benzene—and undergo various ring-opening and transformation reactions to yield a diverse array of linear and cyclic compounds. nih.govnumberanalytics.comyoutube.com This versatility has established furan derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. acs.orgnih.gov
Fundamental Significance of Carboxamide Linkages in Molecular Architectures
The carboxamide linkage (-CO-NH-) is one of the most fundamental and prevalent functional groups in chemistry and biology. Its importance is underscored by its presence in peptides and proteins, where it forms the backbone of life's essential macromolecules. In synthetic molecular architectures, the carboxamide group is prized for its exceptional stability, planarity, and capacity for hydrogen bonding. nii.ac.jpresearchgate.net
These features make the amide bond a "privileged structure" in medicinal chemistry. It imparts conformational rigidity and metabolic stability to drug candidates and provides crucial hydrogen bond donor and acceptor sites for molecular recognition at biological targets. researchgate.net Beyond pharmaceuticals, carboxamides are integral to the development of advanced polymers and functional materials, where their ability to form strong intermolecular hydrogen bonds influences properties like thermal stability and crystallization. nii.ac.jp
Strategic Positioning of N-2-propenyl Substitution within Furan-Based Amides
The specific combination of a furan ring, a carboxamide linker, and an N-2-propenyl (allyl) group in 2-Furancarboxamide, N-2-propenyl-(9CI) creates a molecule with distinct potential for further chemical modification and application.
The history of furan-amide chemistry is not marked by a single discovery but rather by the convergence of established principles in organic synthesis. The preparation of amides through the reaction of a carboxylic acid derivative with an amine is a foundational reaction in organic chemistry. Early furan chemistry, which began with derivatives like furfural (B47365) obtained from agricultural sources, naturally led to the exploration of its corresponding carboxylic acid, 2-furoic acid.
The synthesis of furan-amides thus became an accessible endeavor, combining readily available furan precursors with a vast array of amines. Research in this area has been driven by the search for new bioactive compounds, as the furan ring is a known pharmacophore and the amide bond is a key component of many drugs. researchgate.net The introduction of various substituents, such as the N-allyl group, reflects the ongoing effort to fine-tune the steric and electronic properties of these molecules for specific applications in medicinal and materials chemistry.
The structure of 2-Furancarboxamide, N-2-propenyl-(9CI) offers multiple sites for chemical reaction, making it a valuable intermediate for more complex molecular designs.
The Furan Ring: The furan moiety can undergo electrophilic substitution, typically at the 5-position. It can also act as a 4π component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex oxabicyclic systems. youtube.comrsc.org
The N-2-propenyl (Allyl) Group: The terminal double bond of the allyl group is a key reactive handle. It can participate in a wide range of reactions, including:
Addition reactions (e.g., hydrogenation, halogenation).
Oxidation (e.g., epoxidation, dihydroxylation).
Allylic substitution reactions. organic-chemistry.org
Intramolecular reactions, where the allyl group can react with the furan ring itself, such as in intramolecular Diels-Alder reactions to form complex fused-ring systems. rsc.org
The synthesis of the title compound typically involves the coupling of 2-furoic acid (or its activated derivative, like an acyl chloride) with allylamine (B125299). nih.gov This straightforward amidation provides reliable access to the scaffold for further investigation.
Interactive Data Tables
Table 1: Physicochemical Properties of Constituent Moieties
| Property | Furan Ring | Carboxamide Linkage | N-2-propenyl (Allyl) Group |
| Formula | C₄H₄O | -CONH- | -CH₂CH=CH₂ |
| Key Feature | Aromatic Heterocycle | Planar, H-bonding | Reactive Alkene |
| Typical Reactivity | Electrophilic Substitution, Diels-Alder | Nucleophilic Acyl Substitution, Hydrolysis | Electrophilic Addition, Radical Reactions |
| Bond Angles | ~108° (internal) | ~120° around C and N | ~120° (sp² C), ~109.5° (sp³ C) |
Table 2: Expected Spectroscopic Data for 2-Furancarboxamide, N-2-propenyl-(9CI)
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Furan H (at C5) | δ ~7.4-7.6 ppm |
| Furan H (at C3) | δ ~7.0-7.2 ppm | |
| Furan H (at C4) | δ ~6.4-6.6 ppm | |
| Amide N-H | δ ~6.0-8.0 ppm (broad) | |
| Allyl -CH= | δ ~5.8-6.0 ppm (m) | |
| Allyl =CH₂ | δ ~5.1-5.3 ppm (m) | |
| Allyl -CH₂- | δ ~3.9-4.1 ppm (t) | |
| ¹³C NMR | Amide C=O | δ ~160-165 ppm |
| Furan C (at C2) | δ ~147-150 ppm | |
| Furan C (at C5) | δ ~143-146 ppm | |
| Allyl -CH= | δ ~133-135 ppm | |
| Furan C (at C3/C4) | δ ~110-115 ppm | |
| Allyl =CH₂ | δ ~115-118 ppm | |
| Allyl -CH₂- | δ ~42-45 ppm | |
| FT-IR | N-H Stretch | 3200-3400 cm⁻¹ (broad) |
| C=O Stretch (Amide I) | 1640-1680 cm⁻¹ (strong) | |
| N-H Bend (Amide II) | 1520-1570 cm⁻¹ | |
| C=C Stretch (Allyl) | 1630-1650 cm⁻¹ | |
| C-O-C Stretch (Furan) | 1050-1250 cm⁻¹ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHYNXPATJHAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Intrinsic Reactivity of 2 Furancarboxamide, N 2 Propenyl 9ci Derivatives
Electrophilic Substitution Patterns on the Furan (B31954) Ring
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609). pearson.comnumberanalytics.com The position of substitution is heavily influenced by the directing effects of existing substituents on the ring. libretexts.org
The carboxamide group at the 2-position of the furan ring is an electron-withdrawing group. Such groups generally deactivate the aromatic ring towards electrophilic attack by reducing its electron density. youtube.com In furan, electrophilic attack preferentially occurs at the 2-position (α-position) due to the superior stability of the resulting cationic intermediate (sigma complex), which can be stabilized by three resonance structures. pearson.comresearchgate.net
When the 2-position is already occupied by a deactivating group like a carboxamide, incoming electrophiles are directed to the remaining positions, primarily the 5-position and to a lesser extent, the 4-position. The substitution at the 5-position is generally favored as the intermediate carbocation is more effectively stabilized by resonance involving the ring oxygen atom compared to substitution at the 4-position.
Interactive Table: Predicted Regioselectivity of Electrophilic Substitution on 2-Furancarboxamide
| Reagent/Reaction | Predicted Major Product | Predicted Minor Product | Rationale |
| Br₂ / Dioxane (Bromination) | 5-Bromo-2-furancarboxamide derivative | 4-Bromo-2-furancarboxamide derivative | The carboxamide group deactivates the ring but directs incoming electrophiles to the 5- and 4-positions. The intermediate for 5-substitution is better stabilized. |
| HNO₃ / Ac₂O (Nitration) | 5-Nitro-2-furancarboxamide derivative | 4-Nitro-2-furancarboxamide derivative | Similar to bromination, the nitro group will preferentially add to the 5-position due to greater intermediate stability. numberanalytics.com |
| SO₃ / Pyridine (B92270) (Sulfonation) | 5-Sulfonyl-2-furancarboxamide derivative | 4-Sulfonyl-2-furancarboxamide derivative | The directing effect of the carboxamide group favors substitution at the available α-position (C5). |
The N-2-propenyl (allyl) group is attached to the amide nitrogen and is not directly bonded to the furan ring. Its influence on the electrophilic substitution patterns of the ring is primarily electronic, transmitted through the carboxamide linkage. This effect is generally weak compared to the direct resonance and inductive effects of the carboxamide group itself. The allyl group does not significantly alter the deactivating nature of the carboxamide substituent or its directing effects. Therefore, the regiochemical outcome of electrophilic substitution on the furan ring is overwhelmingly controlled by the 2-carboxamide (B11827560) group.
Cycloaddition Reactions Involving the Furan Diene Moiety
The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov However, the aromatic character of furan imparts a degree of stability, making it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. youtube.comrsc.org The presence of an electron-withdrawing carboxamide group further reduces the electron density of the furan ring, decreasing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. nih.gov
The Diels-Alder reaction involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. masterorganicchemistry.com In the case of N-2-propenyl-2-furancarboxamide, two principal pathways can be envisioned:
Intermolecular Reaction: The furan ring acts as the diene, reacting with an external dienophile (e.g., maleimide (B117702), methyl acrylate). These reactions often yield 7-oxabicyclo[2.2.1]heptene adducts. nih.gov
Intramolecular Reaction (IMDAF): The furan ring serves as the diene, and the tethered N-2-propenyl group functions as the dienophile. This intramolecular Diels-Alder reaction with a furan diene (IMDAF) can lead to the formation of complex polycyclic structures. researchgate.net
The stereochemistry of the Diels-Alder reaction typically results in two possible diastereomers: endo and exo. youtube.com In many intermolecular cases, the endo product is kinetically favored due to stabilizing secondary orbital overlap in the transition state. youtube.com However, the exo adduct is often the thermodynamically more stable product. youtube.com In intramolecular reactions, conformational constraints imposed by the tether connecting the diene and dienophile can override the typical kinetic preference and lead to the formation of the exo product as the major isomer. youtube.com
Interactive Table: Factors Influencing Stereochemical Outcomes in Furan Diels-Alder Reactions
| Factor | Influence on Endo/Exo Selectivity | Example/Context |
| Reaction Type | Intermolecular reactions often favor the endo product kinetically. Intramolecular reactions can favor the exo product due to steric constraints. youtube.com | Reaction with maleimide may favor endo, while an intramolecular cyclization of the N-allyl chain may favor exo. youtube.comyoutube.com |
| Substituents | Electron-withdrawing groups on the dienophile can enhance the preference for the endo adduct in intermolecular reactions. rsc.org | A highly activated external dienophile reacting with the furan ring. |
| Temperature | Higher temperatures can favor the formation of the more stable exo product, as the reversible reaction allows for equilibration. rsc.orgresearchgate.net | Heating the reaction mixture may lead to isomerization from the kinetic endo to the thermodynamic exo adduct via a retro-Diels-Alder process. rsc.org |
| Catalysis | Lewis acids can influence the stereochemical outcome by coordinating to the dienophile or the furan derivative. | Use of catalysts like Sn-BEA or Zr-BEA zeolites. researchgate.net |
Given the reduced reactivity of the furan ring in 2-Furancarboxamide, N-2-propenyl-(9CI) due to the electron-withdrawing substituent, several strategies can be employed to promote the Diels-Alder reaction:
High Pressure: Applying high pressure can accelerate the reaction and improve yields by favoring the more compact transition state of the cycloaddition.
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the furan's Highest Occupied Molecular Orbital (HOMO). nih.gov Zeolite catalysts such as Sn-BEA, Zr-BEA, and Hf-BEA have been shown to reduce the activation energy for Diels-Alder reactions involving furan. researchgate.net
Aqueous Conditions: Performing the reaction in water can lead to significant rate enhancements due to solvophobic effects and hydrogen bonding, which help organize the reactants in the transition state. nih.gov This approach has proven effective even for electron-poor furans like 2-furoic acid derivatives. nih.gov
Intramolecularity: Physically connecting the diene and dienophile, as is the case in N-2-propenyl-2-furancarboxamide for an intramolecular reaction, significantly increases the effective concentration and the probability of the desired collision, thereby increasing the reaction rate. youtube.com
Transformations and Functionalization of the N-2-propenyl Group
The N-2-propenyl (allyl) group is a versatile functional handle that can undergo a wide array of chemical transformations without affecting the furan ring. The reactivity of the alkene is central to these functionalization strategies.
Key transformations include:
Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) to form dihaloalkanes or with hydrogen halides (e.g., HBr) to yield haloalkanes, typically following Markovnikov's rule.
Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) converts the alkene into an epoxide, a valuable synthetic intermediate.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.
Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to produce aldehydes or carboxylic acids.
Reduction: The double bond can be saturated to an N-propyl group via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Heck Coupling: As an alkene, it can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Hydrocarboxylation: This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond, which can be achieved using photochemical processes. researchgate.net
Interactive Table: Summary of Potential N-2-propenyl Group Transformations
| Reaction Type | Reagents | Product Functional Group |
| Hydrogenation | H₂, Pd/C | N-propyl amide |
| Bromination | Br₂ | N-(2,3-dibromopropyl) amide |
| Epoxidation | m-CPBA | N-(oxiran-2-ylmethyl) amide |
| Dihydroxylation | OsO₄ (cat.), NMO | N-(2,3-dihydroxypropyl) amide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | N-(3-hydroxypropyl) amide |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | N-(2-oxopropyl) amide |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | N-(2-oxoethyl) amide (aldehyde) |
Olefinic Reactivity (e.g., Addition Reactions, Metathesis)
The terminal double bond of the N-2-propenyl (allyl) group is a site of significant reactivity, primarily undergoing addition reactions. ethz.ch As with other olefins, it is susceptible to electrophilic addition, where an electrophile adds to the double bond, forming a carbocation intermediate that is subsequently attacked by a nucleophile.
Metathesis Reactions:
Olefin metathesis is a powerful C=C bond-forming process, and N-allyl amides are known substrates for these transformations. thieme-connect.com Cross-metathesis (CM), in particular, allows for the functionalization of the allyl group. In the presence of ruthenium-based catalysts (e.g., Grubbs or Hoveyda catalysts), 2-Furancarboxamide, N-2-propenyl-(9CI) is expected to react with other olefins. organic-chemistry.org The efficiency of such reactions can be influenced by the coordinating ability of the amide nitrogen with the ruthenium center. In some cases, Lewis acids are used to mitigate this coordination and prevent catalyst decomposition or unwanted isomerization. thieme-connect.com
A tandem reaction involving cross-metathesis followed by cyclization has been used to synthesize substituted pyrroles from protected N-allylamines and α,β-unsaturated carbonyl compounds. thieme-connect.comorganic-chemistry.org This highlights a potential synthetic pathway for transforming the N-allyl furamide into more complex heterocyclic structures.
Table 1: Expected Olefinic Reactivity of 2-Furancarboxamide, N-2-propenyl-(9CI)
| Reaction Type | Reagents / Catalysts | Expected Product Type | Reference |
|---|---|---|---|
| Electrophilic Addition | H-X, X₂, H₂O/H⁺ | Halogenated or hydroxylated alkylamide | ethz.ch |
| Cross-Metathesis (CM) | Alkene partner, Ruthenium catalyst (e.g., Grubbs, Hoveyda) | Substituted N-alkenyl-2-furamide | thieme-connect.comorganic-chemistry.org |
| Ring-Closing Metathesis (RCM) | (Requires a second olefin in the molecule) | Cyclic amide | thieme-connect.de |
Radical Reactions Involving the Allylic System
The allylic system is characterized by the C-H bonds on the carbon atom adjacent to the double bond. These hydrogens are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. This stability is a key factor in the radical chemistry of N-allyl amides. youtube.com
One of the most characteristic reactions is allylic halogenation , typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mechanism involves the abstraction of an allylic hydrogen by a bromine radical to form the stabilized allylic radical, which then reacts with Br₂ (present in low concentration) to yield the halogenated product and a new bromine radical, propagating the chain reaction. youtube.com
Furthermore, the allylic C-N bond can be cleaved under certain radical conditions. For instance, thiyl radicals can mediate the isomerization of allylic amines to enamines by abstracting an allylic hydrogen, followed by a subsequent hydrogen transfer to the γ-carbon. acs.org This process ultimately results in the cleavage of the C-N bond after acidic workup.
Polymerization and Oligomerization Potential
Allyl monomers, including N-allyl amides, are known to undergo radical polymerization. However, they generally exhibit low reactivity and tend to produce polymers with low molecular weights or oligomers. researchgate.net This behavior is attributed to a process known as degradative chain transfer . researchgate.nettandfonline.com
The polymerization rate and molecular weight of the resulting polymers can be influenced by factors such as the nature of the functional group and the presence of complexing agents or protic acids. tandfonline.com
Table 2: Polymerization Characteristics of Allyl Monomers
| Characteristic | Description | Primary Reason | Reference |
|---|---|---|---|
| Polymerization Rate | Generally slow | Inefficient chain propagation | researchgate.net |
| Product Molecular Weight | Low (Oligomers or low MW polymers) | Degradative chain transfer | researchgate.nettandfonline.com |
| Key Intermediate | Resonance-stabilized allylic radical | Abstraction of allylic hydrogen | youtube.comtandfonline.com |
Hydrolytic Stability and Degradation Pathways of the Amide Linkage
The amide bond is generally stable, but it can be hydrolyzed to its constituent carboxylic acid (2-furoic acid) and amine (allylamine) under forcing acidic or basic conditions, typically requiring heat. savemyexams.com
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid. masterorganicchemistry.com
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comarkat-usa.org The elimination of the amide anion (a poor leaving group) is the rate-determining step, which is followed by a rapid deprotonation of the carboxylic acid by the strongly basic amide anion. arkat-usa.org Tertiary amides are often more difficult to cleave than primary or secondary amides. arkat-usa.orgresearchgate.net
The stability of the amide bond can be influenced by steric and electronic factors. acs.orgfiveable.me For N-substituted amides, bulky substituents can sterically hinder the approach of the nucleophile, slowing the rate of hydrolysis. fiveable.me The electron-withdrawing or -donating nature of the groups attached to the carbonyl and nitrogen can also affect the electrophilicity of the carbonyl carbon and the stability of the intermediates. acs.orgauburn.edu In the case of 2-Furancarboxamide, N-2-propenyl-(9CI), the electronic properties of the furan ring would play a role in modulating this stability.
Rearrangement Reactions and Tautomerism
Isomerization to Enamides: A significant rearrangement reaction for N-allyl amides is the transition metal-catalyzed isomerization to the corresponding enamides (N-(1-propenyl)-2-furamide). nih.govacs.org This atom-economic process can be catalyzed by various metals, including ruthenium, and can produce geometrically defined Z- or E-enamides with high selectivity. nih.govacs.org The resulting enamides are valuable synthetic intermediates. nih.gov This isomerization is also a key first step in some multi-step deprotection strategies for the allyl group. organic-chemistry.org
Claisen Rearrangement: While the classic Claisen rearrangement involves allyl vinyl ethers, several variations exist that involve nitrogen-containing analogues. wikipedia.orgorganic-chemistry.org The Eschenmoser-Claisen rearrangement, for example, converts an allylic alcohol into a γ,δ-unsaturated amide. bdu.ac.inwiley-vch.de Although not a direct rearrangement of the target molecule itself, this demonstrates the utility of Claisen-type researchgate.netresearchgate.net-sigmatropic rearrangements in forming structures related to N-allyl amides. A related transformation, the Bellus-Claisen rearrangement, reacts allylic amines with ketenes to yield γ,δ-unsaturated amides. wikipedia.orgbdu.ac.in
Tautomerism: Amides can exhibit amide-iminol (or amide-imidic acid) tautomerism, an equilibrium between the amide form and the iminol form, which contains a C=N double bond and a hydroxyl group. researchgate.netresearchgate.net For simple amides, the equilibrium overwhelmingly favors the amide tautomer due to the greater stability of the C=O double bond compared to the C=N double bond. stackexchange.com While the concentration of the iminol tautomer is typically very low, it can be a crucial intermediate in certain reactions. researchgate.net Theoretical and mass spectrometry studies confirm that for most amides, the amide form is significantly more stable. researchgate.net
Sophisticated Derivatization Strategies for Structural Elaboration
Functionalization at the Furan (B31954) Core Positions
The furan ring of N-allyl-2-furamide is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. Additionally, metal-catalyzed cross-coupling reactions and cycloaddition pathways offer further opportunities for its functionalization.
Electrophilic substitution reactions typically occur at the C5 position, which is the most activated position of the 2-substituted furan ring. Common electrophilic substitution reactions that can be employed for the functionalization of the furan core include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring, typically at the C5 position, using a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride. This formyl group can then serve as a handle for further synthetic transformations. wikipedia.orgcambridge.orgijpcbs.comorganic-chemistry.orgresearchgate.net
Friedel-Crafts Acylation: This reaction introduces an acyl group to the furan ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. This allows for the attachment of various ketone functionalities.
Halogenation: The furan ring can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, which can then be used in subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H activation and functionalization of furan rings. mdpi.comrsc.orgresearchgate.netnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the furan core, typically directed by a directing group or through the use of pre-functionalized furan derivatives (e.g., halogenated furans).
Furthermore, the furan ring can act as a diene in Diels-Alder reactions , undergoing cycloaddition with various dienophiles to construct more complex polycyclic structures. nih.govnih.govsynarchive.comanalis.com.my The reactivity of the furan diene can be influenced by the substituents on both the furan ring and the dienophile.
| Reaction | Reagents and Conditions | Product Description | Typical Yield |
| Vilsmeier-Haack Reaction | POCl₃, DMF, 0 °C to rt | 5-Formyl-N-allyl-2-furamide | Moderate to Good |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃), inert solvent | 5-Acyl-N-allyl-2-furamide | Moderate |
| Bromination | NBS, CCl₄, reflux | 5-Bromo-N-allyl-2-furamide | Good to Excellent |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-N-allyl-2-furamide | Good |
| Diels-Alder Reaction | Maleimide (B117702), heat or Lewis acid | Cycloadduct | Variable |
Chemical Modifications at the Carboxamide Nitrogen Atom
The secondary amide functionality in N-allyl-2-furamide provides a site for further derivatization through N-alkylation, N-arylation, and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.
N-Alkylation: The amide nitrogen can be alkylated using an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to avoid competing O-alkylation of the amide. Strong bases like sodium hydride are often employed to deprotonate the amide, followed by the addition of the alkylating agent. synarchive.comnih.goveurekaselect.comnih.govscientificupdate.com
N-Arylation: The introduction of an aryl group at the amide nitrogen can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Ullmann condensation typically involves the reaction of the amide with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netmdpi.com
N-Acylation: Acylation of the amide nitrogen to form an imide can be accomplished using an acyl chloride or anhydride. This reaction is often carried out in the presence of a base to neutralize the acid generated. researchgate.netwikipedia.orgmdpi.com
| Reaction | Reagents and Conditions | Product Description | Typical Yield |
| N-Methylation | NaH, Methyl iodide, THF | N-allyl-N-methyl-2-furamide | Good |
| N-Phenylation (Ullmann) | Phenyl iodide, CuI, base, high temp. | N-allyl-N-phenyl-2-furamide | Moderate |
| N-Acetylation | Acetic anhydride, pyridine (B92270) | N-acetyl-N-allyl-2-furamide | Good |
Directed Functionalization of the N-2-propenyl Side Chain
The N-2-propenyl (allyl) side chain offers a reactive handle for a variety of functionalization reactions, including epoxidation, dihydroxylation, and aminohalogenation, allowing for the introduction of new stereocenters and functional groups.
Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) in what is known as the Prilezhaev reaction. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
Dihydroxylation: Vicinal diols can be introduced across the double bond through dihydroxylation. For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol, which utilizes osmium tetroxide in the presence of a chiral ligand, is a powerful method for producing chiral diols with high enantioselectivity. nih.govorganic-chemistry.orgwikipedia.orgscripps.eduscripps.edu
Aminohalogenation: This reaction involves the addition of a nitrogen and a halogen atom across the double bond. Catalytic methods have been developed for the regio- and stereoselective aminohalogenation of alkenes, providing access to halogenated amine derivatives. researchgate.net
| Reaction | Reagents and Conditions | Product Description | Stereoselectivity |
| Epoxidation (Prilezhaev) | m-CPBA, CH₂Cl₂ | N-(oxiran-2-ylmethyl)-2-furamide | Generally syn-addition |
| Asymmetric Dihydroxylation | OsO₄ (cat.), chiral ligand, re-oxidant | N-(2,3-dihydroxypropyl)-2-furamide | High enantioselectivity |
| Aminohalogenation | N-haloamide, catalyst | N-(2-halo-3-aminopropyl)-2-furamide | Dependent on catalyst |
Design and Synthesis of Chiral Analogs
The introduction of chirality into the N-allyl-2-furamide scaffold can be achieved through asymmetric synthesis or chiral resolution of racemic mixtures.
Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. For N-allyl-2-furamide, this can be approached by:
Using chiral building blocks: Starting the synthesis with a chiral amine or a chiral furan derivative.
Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction, such as in the asymmetric dihydroxylation of the allyl side chain mentioned previously, or through asymmetric alkylation or arylation reactions. organic-chemistry.orgscripps.eduresearchgate.netmdpi.com
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods for chiral resolution include:
Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.
Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers. mdpi.commdpi.comgoogle.comresearchgate.net
Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. mdpi.commdpi.comgoogle.comresearchgate.netresearchgate.net
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer or diastereomer. | Requires development of stereoselective reactions. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Often results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. |
Bioisosteric Replacement Strategies (focusing on chemical transformations)
Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making a significant change in the chemical structure. For N-allyl-2-furamide, the furan ring and the carboxamide linkage are prime candidates for bioisosteric replacement.
Replacement of the Furan Ring: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene, thiazole (B1198619), or oxazole (B20620).
Thiophene Analogs: The synthesis of N-allyl-thiophene-2-carboxamide can be achieved by starting with thiophene-2-carboxylic acid and coupling it with allylamine (B125299). Thiophene rings are often considered bioisosteres of furan and benzene (B151609) rings. wikipedia.orgwikipedia.orgnih.govnih.govmdpi.com
Thiazole Analogs: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. This typically involves the reaction of a thioamide with an α-haloketone. To create a thiazole analog of N-allyl-2-furamide, one could envision a strategy starting from a thioamide derivative of a precursor that can be subsequently functionalized with the N-allyl group. synarchive.comanalis.com.myresearchgate.netchemhelpasap.comorganic-chemistry.org
Oxazole Analogs: The Robinson-Gabriel synthesis is a common method for the synthesis of oxazoles, which involves the cyclization of 2-acylamino ketones. nih.govsynarchive.comresearchgate.netwikipedia.orgidexlab.com An oxazole analog could be synthesized by preparing an appropriate N-acylamino ketone precursor and then subjecting it to cyclodehydration.
Replacement of the Carboxamide Linkage: The amide bond can be replaced by other functional groups that can mimic its hydrogen bonding capabilities and conformational properties. Examples of amide bioisosteres include esters, ketones, and various five-membered heterocycles like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. The synthesis of these analogs would require multi-step synthetic sequences to construct the desired bioisosteric linkage between the furan ring (or its bioisostere) and the allyl group.
| Bioisostere | Synthetic Strategy | Key Transformation |
| Thiophene | Amide coupling of thiophene-2-carboxylic acid with allylamine | Amide bond formation |
| Thiazole | Hantzsch thiazole synthesis | Cyclocondensation of a thioamide and an α-haloketone |
| Oxazole | Robinson-Gabriel synthesis | Cyclodehydration of a 2-acylamino ketone |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-allyl-2-furancarboxamide.
¹H NMR Spectroscopy: The proton NMR spectrum of N-allyl-2-furancarboxamide would exhibit characteristic signals for both the furan (B31954) ring and the N-allyl group. The furan ring protons typically appear in the aromatic region, with distinct chemical shifts and coupling patterns. The proton on C5 of the furan ring is expected to be the most deshielded, followed by the C3 and C4 protons. The N-allyl group would show signals for the vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen atom. The terminal vinyl protons would appear as distinct multiplets, and the internal vinyl proton would be a multiplet coupled to both the terminal vinyl and methylene protons. The methylene protons would likely appear as a doublet of triplets, coupled to the adjacent vinyl proton and the amide N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the amide, which is typically found in the range of 160-170 ppm. The carbons of the furan ring would have characteristic shifts, as would the sp² and sp³ carbons of the N-allyl group.
Two-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the furan ring and the allyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and for identifying longer-range carbon-proton correlations, respectively. These 2D NMR techniques are invaluable for the definitive assignment of all proton and carbon signals, especially in complex molecules. nih.gov
The amide bond in 2-Furancarboxamide, N-2-propenyl- (9CI) can exhibit restricted rotation, leading to the possible existence of rotational isomers (rotamers). Dynamic NMR spectroscopy, where spectra are acquired at different temperatures, can be employed to study this conformational dynamism. At low temperatures, the rotation around the C-N amide bond may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier to rotation can be calculated.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 2-Furancarboxamide, N-2-propenyl- (9CI) (C₈H₉NO₂), HRMS would provide a highly accurate mass measurement, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for HRMS analysis.
Advanced Chromatographic Separations (HPLC, GC) for Purity Analysis and Isolation
Chromatographic techniques are essential for assessing the purity of 2-Furancarboxamide, N-2-propenyl- (9CI) and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For a compound like N-allyl-2-furancarboxamide, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. A UV detector would be suitable for detection, given the presence of the furan ring chromophore.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can be used for purity assessment. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. GC coupled with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, aiding in the identification of the main component and any minor impurities.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of N-allyl-2-furancarboxamide would be expected to show characteristic absorption bands. A strong band around 1650 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would appear as a band in the region of 3300 cm⁻¹. The C-H stretching vibrations of the furan ring and the allyl group would be observed around 3000-3100 cm⁻¹. The C=C stretching of the allyl group would be expected around 1640 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The furan ring vibrations and the C=C bond of the allyl group are expected to give rise to distinct Raman signals.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational spectra of the molecule, which can then be compared with experimental data to aid in the assignment of the observed bands. researchgate.net
Theoretical and Computational Studies on 2 Furancarboxamide, N 2 Propenyl 9ci Molecular Architecture
Computational Approaches in Chemical Design and Scaffold Exploration
Computational chemistry provides powerful tools for exploring the chemical space around a core structure like 2-Furancarboxamide, N-2-propenyl-(9CI). These methods enable the rational design of new compounds with desired properties, accelerating the discovery process while reducing the need for extensive empirical synthesis and testing. mdpi.com By simulating molecular interactions and properties, researchers can prioritize candidates, optimize existing leads, and generate novel chemical entities.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. researchgate.netresearchgate.net This process often begins with determining the target's structure using techniques like X-ray crystallography or NMR spectroscopy.
Once a 3D structure is available, computational docking simulations can be performed. In the context of 2-Furancarboxamide, N-2-propenyl-(9CI), this would involve placing the molecule into the active site of a target protein in silico to predict its binding conformation and affinity. nih.gov The goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For instance, the furan (B31954) ring's oxygen atom and the amide group can act as hydrogen bond acceptors, while the propenyl group can engage in hydrophobic interactions.
The insights gained from these simulations guide the modification of the parent molecule. For example, if a simulation reveals an unoccupied hydrophobic pocket near the propenyl group, chemists could design derivatives with larger substituents at that position to enhance binding. This iterative cycle of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern medicinal chemistry. nih.gov
Table 1: Key Interaction Points of the 2-Furancarboxamide Scaffold in SBDD
| Molecular Feature | Potential Interaction Type | Role in Binding |
| Furan Oxygen | Hydrogen Bond Acceptor | Anchoring the ligand in the active site. |
| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Forming key interactions with backbone or side-chain donors. |
| Amide N-H Group | Hydrogen Bond Donor | Interacting with acceptor groups in the binding pocket. |
| Propenyl Group | Hydrophobic/Van der Waals | Occupying hydrophobic pockets to increase affinity. |
| Aromatic Furan Ring | π-π Stacking | Interacting with aromatic residues like Phenylalanine, Tyrosine. |
De novo design is a computational strategy that aims to construct novel molecules from scratch, rather than modifying existing ones. nih.gov These methods use algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. researchgate.net The process starts by identifying ideal locations for interactions (pharmacophore points) within the active site.
Computational programs can then use fragments from libraries, which could include the furan, carboxamide, or propenyl moieties of 2-Furancarboxamide, N-2-propenyl-(9CI), as building blocks. These fragments are placed at favorable positions and linked together to create entirely new chemical structures that are predicted to have high binding affinity. nih.gov This approach is particularly valuable for discovering innovative chemotypes and moving beyond existing chemical scaffolds. mdpi.com The generated structures are then scored based on factors like binding energy, synthetic accessibility, and drug-like properties to select the most promising candidates for synthesis. rsc.org
Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. bhsai.org This is achieved by replacing the central core structure, or scaffold, of the molecule with a different one while preserving the spatial arrangement of key functional groups responsible for biological activity.
Starting with 2-Furancarboxamide, N-2-propenyl-(9CI), a scaffold hopping approach would involve computationally searching for replacements for the furan ring. The goal is to find other heterocyclic systems that can position the carboxamide and other substituents in a similar orientation to mimic the original molecule's interactions with its biological target. This technique is often used to escape patent-protected chemical space, improve pharmacokinetic properties, or find novel intellectual property. nih.gov For example, the furan ring might be replaced with a thiophene, pyrrole, or oxazole (B20620) to explore how these changes affect activity and properties. dundee.ac.uk
Table 2: Potential Scaffold Hops for the Furan Ring
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Furan | Thiophene, Pyrrole, Thiazole (B1198619) | Bioisosteric replacement to modulate electronics and metabolic stability. |
| Furan | Phenyl, Pyridine (B92270) | Introduce different aromatic properties and interaction vectors. |
| Furan | Saturated rings (e.g., Tetrahydrofuran) | Reduce planarity and alter solubility/metabolic profile. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. scielo.br These studies can provide detailed insights into the energy landscapes of reactions, including the structures of reactants, products, intermediates, and transition states.
For a molecule like 2-Furancarboxamide, N-2-propenyl-(9CI), computational methods could be used to elucidate its synthesis pathway. For example, by modeling the acylation of allylamine (B125299) with 2-furoyl chloride, researchers can calculate the activation energies for different potential pathways, determine the geometry of the transition state, and predict the reaction kinetics. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.
Furthermore, computational studies can predict the molecule's metabolic fate by modeling its interactions with metabolic enzymes like Cytochrome P450. By calculating the energies of potential metabolic transformations (e.g., oxidation, hydrolysis), researchers can identify likely metabolites and understand the compound's stability in vivo. frontiersin.org These theoretical predictions can guide further experimental studies and help in the design of more metabolically stable analogues.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Versatile Synthons in Complex Organic Transformations
2-Furancarboxamide, N-2-propenyl-(9CI) serves as a valuable synthon, or building block, for the construction of complex molecular architectures, primarily through intramolecular Diels-Alder reactions. The furan (B31954) ring acts as a diene, while the allyl group functions as a dienophile, enabling the formation of intricate polycyclic systems.
A key area of investigation has been the intramolecular Diels-Alder (IMDA) reaction of various N-allyl 2-furoyl amides. Research has shown that the rate of these reactions is significantly influenced by the substituents on the nitrogen atom. researchgate.net It has been observed that amides with bulky substituents on the nitrogen atom tend to cyclize at a faster rate compared to those with less bulky substituents. This enhanced reactivity is attributed to the relief of steric strain as the molecule transitions from a more flexible linear form to a more rigid cyclic structure. researchgate.net
The IMDA reaction of N-allyl-furfurylamine and its derivatives has also been studied using molecular electron density theory. These studies indicate that while the activation enthalpies for these intramolecular processes can be high, the low unfavorable activation entropies allow the reactions to proceed. researchgate.net For instance, the presence of a bulky trityl group on the nitrogen atom can destabilize the extended conformation of the molecule, making the cyclization process more exergonic and thus accelerating the reaction. researchgate.net This principle allows for the strategic design of precursors for the synthesis of densely functionalized polycyclic compounds.
The versatility of the Diels-Alder reaction involving furan derivatives is a cornerstone of their utility in organic synthesis. nih.gov These reactions provide a pathway to a wide array of complex molecules, and the ability to control the reaction rate and outcome through substituent effects makes 2-Furancarboxamide, N-2-propenyl-(9CI) and its analogs powerful tools for synthetic chemists.
Table 1: Factors Influencing Intramolecular Diels-Alder Reactions of N-Allyl 2-Furoyl Amides
| Factor | Observation | Rationale |
| Bulky N-Substituents | Increased reaction rate. | Relief of steric strain upon cyclization. |
| Amide Rotational Isomerism | Less significant impact on reactivity compared to steric strain. | The energy barrier for amide rotation is generally lower than the activation energy of the IMDA reaction. |
| Thermodynamics | Can be unfavorable for simple N-allyl-furfurylamine. | The aromaticity of the furan ring is lost during the reaction. |
| Bulky Groups on Nitrogen | Can render the reaction exergonic. | Destabilization of the ground state conformation. |
Integration into Polymer and Macromolecular Systems
The presence of the allyl group in 2-Furancarboxamide, N-2-propenyl-(9CI) makes it a suitable monomer for polymerization, allowing for its integration into various polymer and macromolecular systems. However, the polymerization of allyl compounds, in general, presents certain challenges.
Allyl monomers typically exhibit low reactivity in conventional free-radical polymerization, often leading to polymers with low molecular weights. researchgate.net This is primarily due to a process called degradative chain transfer to the monomer, where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the kinetic chain and results in the formation of a stable, less reactive allyl radical. researchgate.net
Despite these challenges, copolymers of allyl monomers with other vinyl monomers can be synthesized to produce materials with desirable properties. researchgate.net The incorporation of 2-Furancarboxamide, N-2-propenyl-(9CI) into polymer chains can introduce the furan and amide functionalities, which can be exploited for further post-polymerization modifications or to impart specific properties to the resulting material.
One approach to overcome the limitations of allyl monomer polymerization is through the use of specialized polymerization techniques. For instance, in situ synthesis methods can be employed to create polymer nanocomposites. Additionally, the development of novel initiators and reaction conditions can enhance the polymerization of allyl compounds. researchgate.net Research into the copolymerization of diallyl compounds has shown that a cyclolinear mechanism can lead to the formation of macromolecules with alternating cyclic and linear units. researchgate.net
The integration of 2-Furancarboxamide, N-2-propenyl-(9CI) into polymers can lead to materials with potential applications in areas such as coatings, adhesives, and advanced composites, where the furan and amide groups can contribute to properties like thermal stability, chemical resistance, and adhesion.
Table 2: Challenges and Strategies in the Polymerization of Allyl Monomers
| Challenge | Description | Potential Strategy |
| Low Reactivity | Allyl double bond is less reactive than typical vinyl double bonds. | Use of more reactive co-monomers. |
| Degradative Chain Transfer | Termination of growing polymer chains, leading to low molecular weight polymers. | High initiator concentrations; specialized polymerization techniques. |
| Low Molecular Weight Polymers | Result of frequent chain transfer events. | Copolymerization; development of more efficient initiator systems. |
Design and Synthesis of Novel Ligands for Metal Coordination (excluding biological activity focus)
The structure of 2-Furancarboxamide, N-2-propenyl-(9CI) offers multiple potential coordination sites for metal ions, making it an attractive scaffold for the design and synthesis of novel ligands. The furan oxygen, the amide oxygen and nitrogen, and the allyl group's π-system can all potentially interact with a metal center.
The allyl group, in particular, is a versatile ligand in organometallic chemistry, capable of binding to metals in both η¹ (monohapto) and η³ (trihapto) modes. wikipedia.org The η³-allyl group is a three-electron donor and is a common ligand in a variety of transition metal complexes. wikipedia.org The synthesis of transition metal allyl complexes can be achieved through several methods, including the oxidative addition of allylic halides to low-valent metal complexes. wikipedia.org
By modifying the 2-Furancarboxamide, N-2-propenyl-(9CI) molecule, for example, by introducing other donor atoms, multidentate ligands can be designed. These ligands can form stable chelate complexes with a range of transition metals. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the furan ring or the allyl group.
The design of such ligands is crucial for the development of new catalysts and materials with specific properties. For instance, the geometry and electronic environment of the metal center, which are dictated by the coordinating ligand, play a critical role in the catalytic activity of the complex. The synthesis of novel ligands based on the 2-Furancarboxamide, N-2-propenyl-(9CI) framework can be achieved through standard organic transformations, allowing for a high degree of modularity in ligand design.
Table 3: Potential Coordination Sites of 2-Furancarboxamide, N-2-propenyl-(9CI) and Their Characteristics
| Coordination Site | Potential Binding Mode | Donor Type |
| Furan Oxygen | Lewis base donation | Hard |
| Amide Oxygen | Lewis base donation | Hard |
| Amide Nitrogen | Lewis base donation (after deprotonation) | Hard |
| Allyl Group (π-system) | η¹ or η³ coordination | Soft |
Catalytic Applications of Metal Complexes Incorporating 2-Furancarboxamide, N-2-propenyl-(9CI) Derivatives
Metal complexes incorporating ligands derived from 2-Furancarboxamide, N-2-propenyl-(9CI) have the potential to be utilized in a variety of catalytic applications. The nature of the metal center and the ligand design are key factors in determining the catalytic properties of these complexes.
Transition metal allyl complexes are known to be active catalysts in a range of organic transformations. numberanalytics.com For example, palladium-allyl complexes are widely used in cross-coupling reactions, such as the Tsuji-Trost reaction, for the formation of carbon-carbon and carbon-heteroatom bonds. uea.ac.uk The reactivity of these complexes is influenced by the other ligands coordinated to the metal center. Ligands derived from 2-Furancarboxamide, N-2-propenyl-(9CI) could modulate the electronic and steric environment of the metal, thereby influencing the efficiency and selectivity of the catalytic process.
Cationic allylnickel complexes stabilized by N-heterocyclic carbene ligands have been shown to catalyze the polymerization of 1,3-butadiene (B125203) and styrene. researchgate.net Similarly, metal complexes with ligands containing the 2-Furancarboxamide, N-2-propenyl-(9CI) scaffold could potentially be developed for olefin polymerization or other catalytic transformations. The presence of the furan and amide functionalities in the ligand could also provide secondary coordination spheres that might influence the catalytic activity.
The development of new catalysts is an active area of research, and the modular nature of ligands based on 2-Furancarboxamide, N-2-propenyl-(9CI) makes them promising candidates for the exploration of new catalytic systems. By systematically varying the metal and the ligand structure, it may be possible to design highly active and selective catalysts for a variety of chemical reactions.
Supramolecular Assembly and Host-Guest Chemistry with Furan-Amide Scaffolds
The furan and amide moieties present in 2-Furancarboxamide, N-2-propenyl-(9CI) make it a suitable building block for the construction of supramolecular assemblies and for participation in host-guest chemistry. These interactions are driven by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces.
Amide groups are well-known for their ability to form strong and directional hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined architectures. researchgate.net Furan rings, on the other hand, can participate in π-π stacking interactions. The combination of these functionalities in a single molecule provides a powerful tool for the design of supramolecular structures.
Macrocycles containing furan and amide units can be synthesized and their host-guest properties investigated. These macrocycles can potentially encapsulate small molecules or ions within their cavities, with the binding being driven by a combination of non-covalent interactions. The size and shape of the macrocyclic cavity, as well as the nature of the functional groups lining it, will determine the selectivity of the host for different guests. nih.gov
The study of host-guest chemistry with furan-amide scaffolds is a promising area of research with potential applications in sensing, separation, and drug delivery. nih.gov The ability to design and synthesize hosts with specific binding properties is a key goal in supramolecular chemistry, and molecules like 2-Furancarboxamide, N-2-propenyl-(9CI) provide a versatile platform for the development of new host systems.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
Currently, detailed and optimized synthetic methodologies specifically for 2-Furancarboxamide, N-2-propenyl- (9CI) are not extensively documented in publicly available research. Future efforts could concentrate on the development of novel synthetic pathways that offer improvements in yield, purity, and sustainability. Key areas for exploration would include:
Catalytic Amidation: Investigating the use of advanced catalysts to facilitate the direct amidation of 2-furoic acid or its esters with allylamine (B125299). This could circumvent the need for stoichiometric activating agents, thereby reducing waste and improving atom economy.
Flow Chemistry Synthesis: Adapting the synthesis to continuous flow reactors could offer enhanced control over reaction parameters, leading to higher consistency and the potential for safer, more efficient large-scale production.
Green Chemistry Approaches: The design of synthetic routes that utilize environmentally benign solvents, minimize energy consumption, and start from renewable feedstocks derived from biomass would be a significant advancement.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The unique combination of the furan (B31954) ring, an amide linkage, and a terminal alkene in 2-Furancarboxamide, N-2-propenyl- (9CI) suggests a rich and varied reactivity profile that remains to be explored. Future research could focus on:
Intramolecular Cyclization Reactions: The proximity of the allyl group to the furan ring could enable novel intramolecular cyclization reactions, potentially leading to the synthesis of complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
Diels-Alder Reactions: The furan moiety can act as a diene in [4+2] cycloaddition reactions. Investigating its reactivity with various dienophiles could yield a diverse range of bicyclic adducts with potential biological activity.
Cross-Coupling and Functionalization: The C-H bonds on the furan ring and the double bond of the allyl group are potential sites for late-stage functionalization through modern cross-coupling methodologies, allowing for the rapid generation of analog libraries for screening purposes.
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of 2-Furancarboxamide, N-2-propenyl- (9CI) and its derivatives would be significantly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). This approach would enable:
Rapid Reaction Optimization: Automated platforms can perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols.
Library Synthesis: The generation of a library of derivatives by systematically varying the substituents on the furan ring or modifying the allyl group could be efficiently achieved, providing a broad set of compounds for structure-activity relationship (SAR) studies.
Advanced Computational Methodologies for Predictive Modeling and Materials Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For 2-Furancarboxamide, N-2-propenyl- (9CI), future research could involve:
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interaction with biological targets or its packing in the solid state.
Reactivity Prediction: Quantum mechanical calculations can be employed to model reaction pathways, predict the feasibility of proposed chemical transformations, and elucidate reaction mechanisms.
Materials Property Simulation: If this compound is considered for materials applications, computational modeling could predict properties such as electronic conductivity, thermal stability, and mechanical strength of derived polymers or crystals.
Interdisciplinary Research with Chemical Engineering for Process Optimization
For any potential application of 2-Furancarboxamide, N-2-propenyl- (9CI) to be realized, a scalable and economically viable production process is essential. Collaboration between chemists and chemical engineers will be critical for:
Process Development and Scale-Up: Translating a laboratory-scale synthesis to an industrial process requires careful consideration of heat and mass transfer, reactor design, and safety protocols.
Downstream Processing: Developing efficient methods for the purification and isolation of the final product is a key aspect of process optimization that impacts both cost and environmental footprint.
Techno-Economic Analysis: A thorough evaluation of the economic feasibility of the entire manufacturing process will be necessary to determine its commercial viability.
Q & A
Basic: What are the optimal synthetic routes for 2-Furancarboxamide,N-2-propenyl-(9CI), and how can reaction parameters be systematically optimized?
Answer:
The synthesis typically involves coupling a furancarboxylic acid derivative with an allylamine (N-2-propenylamine) via carbodiimide-mediated amidation. Key parameters include:
- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
- Temperature control : Reactions are best performed at 0–5°C during activation to minimize side reactions, followed by warming to room temperature for coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Basic: Which analytical techniques are most reliable for characterizing structural and purity aspects of 2-Furancarboxamide,N-2-propenyl-(9CI)?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the allyl (N-2-propenyl) substitution pattern (δ 5.2–5.8 ppm for vinyl protons) and furan ring integrity .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (C₈H₉NO₂) and rules out impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and detects byproducts like unreacted starting materials .
Basic: How does the stability of 2-Furancarboxamide,N-2-propenyl-(9CI) vary under different storage conditions, and what precautions are critical?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the allyl and furan moieties .
- Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond .
- Oxygen exposure : Under inert atmosphere (N₂/Ar), degradation rates decrease by >50% compared to ambient storage .
Advanced: What experimental strategies can elucidate the interaction between 2-Furancarboxamide,N-2-propenyl-(9CI) and biological targets like G-quadruplex DNA?
Answer:
- Fluorescence titration : Monitor binding affinity (Kd) by measuring quenching/enhancement of intrinsic fluorescence upon interaction with c-MYC Pu22 G-quadruplex .
- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., shifts in 265 nm peak for hybrid G-quadruplex) .
- Molecular Dynamics (MD) simulations : Model stacking interactions between the furan ring and guanine tetrads to explain selectivity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the furan 5-position to enhance π-π stacking with nucleic acids .
- Allyl chain modification : Replace propenyl with cyclopropyl or fluorinated analogs to reduce metabolic instability .
- Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical binding motifs (e.g., amide orientation) .
Advanced: How should researchers resolve contradictions between in vitro activity and in vivo toxicity data for this compound?
Answer:
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., epoxides from allyl oxidation) that may explain discrepancies .
- Species-specific assays : Compare liver microsome stability (human vs. rodent) to assess translational relevance .
- Dose-response modeling : Apply Hill equation analysis to distinguish target-mediated efficacy from off-target toxicity .
Advanced: What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (2.1), BBB permeability (low), and CYP450 inhibition risks .
- QSAR modeling : Train models on furan/amide-containing analogs to correlate structural descriptors (e.g., polar surface area) with bioavailability .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
